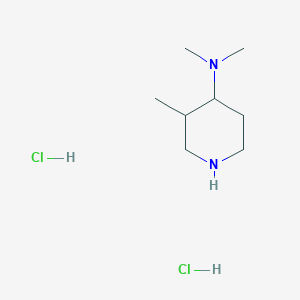

N,N,3-trimethylpiperidin-4-amine dihydrochloride

CAS No.: 1803581-52-3

Cat. No.: VC2607845

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803581-52-3 |

|---|---|

| Molecular Formula | C8H20Cl2N2 |

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | N,N,3-trimethylpiperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7-6-9-5-4-8(7)10(2)3;;/h7-9H,4-6H2,1-3H3;2*1H |

| Standard InChI Key | OZUMEUOSVFUBRU-UHFFFAOYSA-N |

| SMILES | CC1CNCCC1N(C)C.Cl.Cl |

| Canonical SMILES | CC1CNCCC1N(C)C.Cl.Cl |

Introduction

Structural Characteristics and Basic Properties

N,N,3-trimethylpiperidin-4-amine dihydrochloride (CAS No.: 1803581-52-3) is a chemical compound classified as a piperidine derivative, featuring a piperidine ring with methyl substitutions at the 3-position and N,N-dimethyl substitutions at the 4-amino group. It belongs to the broader class of tertiary amines, which are characterized by their nitrogen atom connected to three organic substituents. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.

Physical and Chemical Properties

The physical and chemical properties of N,N,3-trimethylpiperidin-4-amine dihydrochloride are summarized in Table 1.

Table 1: Physical and Chemical Properties of N,N,3-trimethylpiperidin-4-amine dihydrochloride

| Property | Value |

|---|---|

| CAS Number | 1803581-52-3 |

| Molecular Formula | C₈H₂₀Cl₂N₂ |

| Molecular Weight | 215.16 g/mol |

| Appearance | Solid (inferred) |

| Solubility | Soluble in polar solvents (inferred) |

| Storage Condition | Room temperature |

The molecular structure features a piperidine ring with a methyl group at the 3-position and a dimethylamino group at the 4-position. The compound is stabilized as a dihydrochloride salt, which significantly impacts its physicochemical properties compared to the free base form.

Chemical Reactivity and Mechanism of Action

Chemical Reactivity

N,N,3-trimethylpiperidin-4-amine dihydrochloride exhibits chemical reactivity characteristic of tertiary amines. The electron-donating nature of the methyl groups stabilizes the positive charge on the nitrogen during reactions, influencing its nucleophilicity and basicity. As a dihydrochloride salt, the compound would typically demonstrate:

-

Enhanced water solubility compared to the free base

-

Reduced nucleophilicity of the nitrogen atoms due to protonation

-

Potential for salt metathesis reactions to form other salt derivatives

-

Deprotonation under basic conditions to regenerate the free base form

Comparison with Related Compounds

Structural Comparison with N,N,4-trimethylpiperidin-4-amine dihydrochloride

N,N,3-trimethylpiperidin-4-amine dihydrochloride differs from its isomer N,N,4-trimethylpiperidin-4-amine dihydrochloride (CAS No.: 1312784-77-2) primarily in the position of one methyl group. While both compounds share the same molecular formula (C₈H₂₀Cl₂N₂) and molecular weight (215.16 g/mol), the methyl substitution at the 3-position versus the 4-position leads to distinct conformational differences that can affect their chemical reactivity and biological activity.

Table 2: Comparison of N,N,3-trimethylpiperidin-4-amine dihydrochloride with Related Compounds

| Property | N,N,3-trimethylpiperidin-4-amine dihydrochloride | N,N,4-trimethylpiperidin-4-amine dihydrochloride | N,N,2-Trimethylpiperidin-4-amine dihydrochloride |

|---|---|---|---|

| CAS Number | 1803581-52-3 | 1312784-77-2 | 2757731-91-0 |

| Molecular Formula | C₈H₂₀Cl₂N₂ | C₈H₂₀Cl₂N₂ | C₈H₂₀Cl₂N₂ |

| Molecular Weight | 215.16 g/mol | 215.16 g/mol | 215.16 g/mol |

| Structure | Methyl at 3-position | Methyl at 4-position | Methyl at 2-position |

| Stereochemistry | Potential for stereoisomerism | Quaternary center at 4-position | Potential for stereoisomerism |

Analytical Properties

The analytical characterization of N,N,3-trimethylpiperidin-4-amine dihydrochloride and related compounds often involves various spectroscopic techniques. For stereochemically complex piperidine derivatives, chromatographic methods such as HPLC are frequently employed for separation and analysis.

Spectroscopic Data

While specific spectroscopic data for N,N,3-trimethylpiperidin-4-amine dihydrochloride is limited in the available literature, related compounds have been characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For example, studies on similar piperidine derivatives have employed:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume